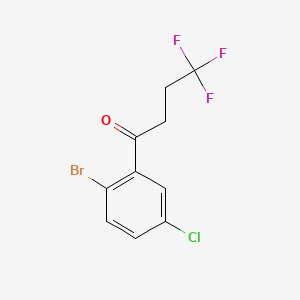
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
Vue d'ensemble
Description
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, also known as BTF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BTF is a ketone derivative that is used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is not fully understood. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to have a low toxicity profile and does not exhibit any significant biochemical or physiological effects in vivo. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one can cause skin irritation and eye damage upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is a versatile compound that can be used as a starting material for the synthesis of other compounds. It is also readily available and relatively inexpensive. However, 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has limited solubility in water and other polar solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for the research on 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. One possible direction is the development of novel anticancer agents based on the structure of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. Another direction is the synthesis of new fluorescent dyes and polymers using 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one as a building block. Additionally, the environmental applications of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, such as its use as a catalyst for the degradation of organic pollutants, warrant further investigation.
Applications De Recherche Scientifique
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been used in the synthesis of fluorescent dyes and as a building block for the preparation of polymers.
Propriétés
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDTWPZGPMFUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

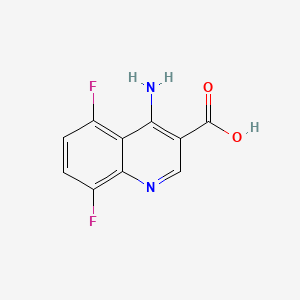
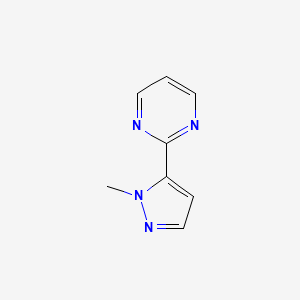
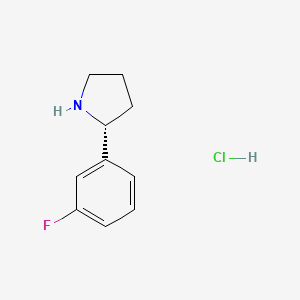

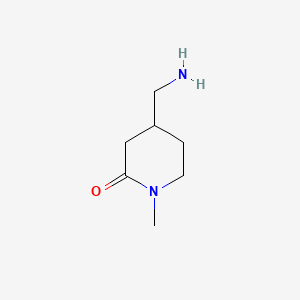

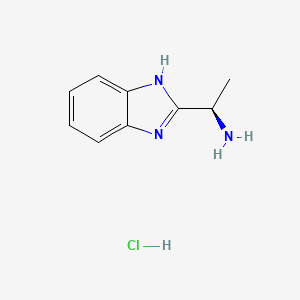
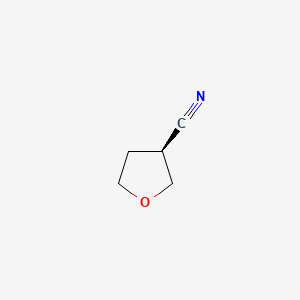



![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
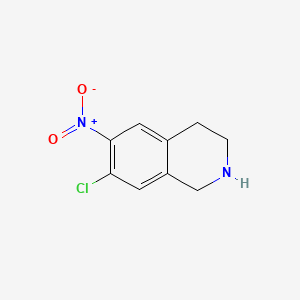
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)